1,2-5,6-di-O-cyclohexylidene-myo-inositol
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Overview
Description
1,2-5,6-di-O-cyclohexylidene-myo-inositol: is a chemical compound with the molecular formula C18H28O6 . It is a derivative of myo-inositol, a type of sugar alcohol, where the hydroxyl groups at positions 1, 2, 5, and 6 are protected by cyclohexylidene groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-5,6-di-O-cyclohexylidene-myo-inositol can be synthesized through the reaction of myo-inositol with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a ketal linkage between the hydroxyl groups of myo-inositol and the carbonyl group of cyclohexanone.
Industrial Production Methods:
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
1,2-5,6-di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketal groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) or acyl chlorides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original myo-inositol.
Scientific Research Applications
1,2-5,6-di-O-cyclohexylidene-myo-inositol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing selective reactions to occur at other positions.
Biology: The compound can be used in studies involving inositol metabolism and signaling pathways.
Medicine: Research into its potential therapeutic applications, such as inositol derivatives for treating certain medical conditions, is ongoing.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-5,6-di-O-cyclohexylidene-myo-inositol involves its ability to protect hydroxyl groups from unwanted reactions. By forming stable ketal linkages, the compound prevents the hydroxyl groups from participating in reactions, allowing selective modifications at other positions. This property is particularly useful in organic synthesis and research applications.
Comparison with Similar Compounds
- 1,2:4,5-di-O-cyclohexylidene-myo-inositol
- 1,2:3,4-di-O-cyclohexylidene-myo-inositol
- 1,2:5,6-di-O-isopropylidene-myo-inositol
Comparison:
1,2-5,6-di-O-cyclohexylidene-myo-inositol is unique due to the specific positions of the cyclohexylidene groups, which provide distinct steric and electronic properties. Compared to other similar compounds, it offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and research.
Properties
Molecular Formula |
C18H28O6 |
---|---|
Molecular Weight |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
PHAPESVEHHOBEI-YTQIUSBHSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Origin of Product |
United States |
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